2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Description

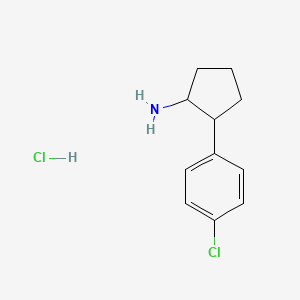

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQDSKBBBBIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

- Molecular Formula : C₁₁H₁₅Cl₂N

- Molecular Weight : 232.15 g/mol

- CAS No.: 40297-15-2

- SMILES : C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl

- Safety Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Preventive measures (P261, P264, etc.) emphasize avoiding inhalation and contact .

This compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an amine group at the 1-position, protonated as a hydrochloride salt. Its structural rigidity and chlorine substituent influence its physicochemical properties, such as solubility and reactivity, making it relevant in pharmaceutical and agrochemical research .

Comparison with Structural Analogs

2-(4-Chlorophenyl)cycloheptan-1-amine Hydrochloride

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 224.12 g/mol (base), 260.70 g/mol (HCl salt)

- Structural Difference : A seven-membered cycloheptane ring instead of cyclopentane.

- Key Data : Predicted collision cross-section (CCS) for [M+H]+ adduct is 149.4 Ų, indicating a larger molecular surface area compared to the cyclopentane analog .

- Implications : Increased ring size may enhance lipophilicity and alter binding interactions in biological targets.

2-(4-Chlorophenyl)cyclopropan-1-amine

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 167.64 g/mol (base)

- Structural Difference : A three-membered cyclopropane ring, introducing significant ring strain.

- Key Data : Available as cis- and trans-isomers (e.g., CAS 61114-41-8). The strained cyclopropane ring may enhance reactivity in synthetic applications .

- Implications : Smaller ring size reduces steric bulk but increases susceptibility to ring-opening reactions.

2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂N

- Molecular Weight : 227.13 g/mol (HCl salt)

- Structural Difference : A branched aliphatic chain (2-methylpropan-1-amine) instead of a cyclic amine.

- Key Data : Industrial-grade purity (99%) with applications in pesticides and pharmaceuticals .

- Implications: Branched structure improves solubility in nonpolar solvents but may reduce target specificity compared to cyclic analogs.

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride

- Molecular Formula: Not explicitly provided, but includes a cyclopropyl ether substituent.

- Structural Difference: Incorporates a phenoxy group and cyclopropane ring, diverging from the parent compound’s direct phenyl-cyclopentane linkage .

- Implications : Ether linkages and additional substituents (e.g., 3-methyl) could modulate electronic effects and metabolic stability.

Hydroxyzine Hydrochloride

- Molecular Formula : C₂₁H₂₇Cl₂N₂O₂

- Molecular Weight : 447.36 g/mol

- Structural Difference: Contains a piperazine ring and ethanoloxy group, with a 4-chlorophenylbenzyl substituent .

- Implications : Extended aromatic systems and heterocycles enhance CNS penetration but introduce complex pharmacokinetics.

Biological Activity

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is an organic compound with a cyclopentane structure substituted with a 4-chlorophenyl group. Its molecular formula is C11H14ClN, and it has a molecular weight of approximately 232.15 g/mol. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Preliminary studies suggest that this compound exhibits biological activity relevant to pharmacology, particularly in influencing neurotransmitter systems that may affect mood and behavior.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the 4-chlorophenyl group is significant, as halogenated phenyl compounds often demonstrate enhanced interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN |

| Molecular Weight | 232.15 g/mol |

| Solubility | High (in water) |

| Functional Groups | Amine, aromatic ring |

Neurotransmitter Interaction

Research indicates that compounds with similar structures to this compound often interact with neurotransmitter systems. This interaction can potentially influence mood and behavior, although specific therapeutic effects for this compound are not extensively documented.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent. Such properties align with findings from related compounds that demonstrate cytotoxic activities against various cancer cell lines.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the cytotoxic effects of structurally related compounds reported significant inhibition of cancer cell proliferation, suggesting that this compound may exhibit similar properties.

- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate signaling pathways involved in gene expression and protein function through interactions with specific molecular targets.

- Comparative Analysis : A comparative study of cyclopentane derivatives showed variations in substituents affecting their chemical properties and biological activities. For example, derivatives with different halogen substitutions exhibited distinct reactivity profiles, which could influence their pharmacological efficacy.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Neurotransmitter Modulation | Potential influence on mood and behavior | |

| Enzyme Interaction | Possible modulation of enzyme activities |

Q & A

Basic: What synthetic methodologies are established for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride?

Answer:

The synthesis typically involves:

- Cyclopentane Ring Formation : Cyclization of 4-chlorophenyl-substituted precursors via ring-closing metathesis or intramolecular alkylation .

- Amine Functionalization : Reductive amination of ketone intermediates using sodium cyanoborohydride or catalytic hydrogenation .

- Hydrochloride Salt Formation : Treatment with HCl in ethanol or dichloromethane to precipitate the final product .

Key Considerations : Monitor reaction progress via TLC or HPLC (as in ).

Advanced: How can researchers optimize reaction conditions to improve yield and reduce by-products?

Answer:

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to minimize over-reduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to THF .

- In-line Analytics : Use HPLC () or FTIR to detect intermediates and adjust stoichiometry dynamically.

Example : A study on similar cyclopentane amines achieved 85% yield using Pd/C under 50 psi H₂ .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and cyclopentane CH₂ groups (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226.08) .

- X-ray Crystallography : Resolve cyclopentane ring conformation and chloride counterion positioning .

Advanced: How to resolve discrepancies between NMR and computational models regarding ring puckering?

Answer:

- Variable-Temperature NMR : Probe dynamic ring inversion by analyzing splitting patterns at −40°C to 60°C .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to validate conformers .

Case Study : A cyclobutanamine analog showed a 0.2 Å deviation between X-ray and DFT-predicted bond lengths .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 12.5 | 25°C, pH 2.0 | |

| Methanol | 45.3 | 25°C | |

| DCM | 89.7 | 25°C | |

| Note : Hydrochloride salts exhibit higher aqueous solubility than free bases . |

Advanced: What strategies assess metabolic stability in early drug discovery?

Answer:

- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and quantify parent compound loss via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .

Data Interpretation : A related cyclopentane derivative showed t₁/₂ = 12 min in human microsomes, indicating rapid metabolism .

Basic: How to design in vitro assays for receptor binding activity?

Answer:

- Target Selection : Prioritize serotonin/norepinephrine transporters (SERT/NET) based on structural analogs like sibutramine .

- Radioligand Displacement : Use [³H]-paroxetine (SERT) or [³H]-nisoxetine (NET) in HEK293 cells expressing transporters .

Methodology : IC₅₀ values < 10 µM suggest significant activity .

Advanced: How does pH affect the stability of the hydrochloride salt?

Answer:

- Accelerated Stability Testing : Store samples at pH 1–9 (37°C) and monitor degradation via HPLC .

- Degradation Pathways : Acidic conditions (pH < 3) may hydrolyze the cyclopentane ring, while basic conditions (pH > 8) deprotonate the amine .

Key Finding : >90% stability retained after 7 days at pH 4–6 .

Advanced: How to perform comparative structure-activity relationship (SAR) studies with analogs?

Answer:

Advanced: How to address contradictory bioactivity data across cell lines?

Answer:

- Cell Line Validation : Ensure consistent expression levels of target receptors (e.g., SERT in SH-SY5Y vs. HEK293) .

- Pharmacokinetic Profiling : Measure membrane permeability (PAMPA) and protein binding to adjust EC₅₀ values .

Example : A 5-fold difference in IC₅₀ between neuronal and non-neuronal cells was attributed to efflux transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.